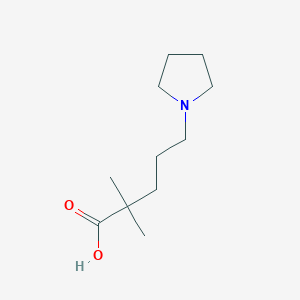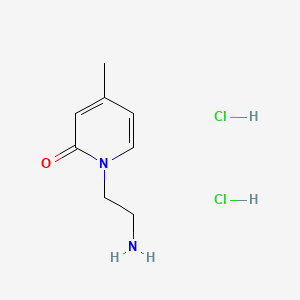
2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. This compound features a tetrahydrofuran ring substituted with an amino group and a ketone group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyltetrahydrofuran-3-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and ketone groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran-3-one: A related compound with similar structural features but lacking the amino group.
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one: Another compound with an amino group and a different heterocyclic ring.
Uniqueness
2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-amino-1-(2-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4,8H2,1H3 |
Clave InChI |
HJETYPKIGWOBAN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)






